Cas no 4482-27-3 (2-Hydroxy-4-phenylbenzoic Acid)

2-Hydroxy-4-phenylbenzoic Acid is a substituted benzoic acid derivative characterized by a hydroxyl group at the 2-position and a phenyl group at the 4-position of the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its structural features, including the carboxylic acid and phenolic functionalities, enable diverse reactivity, such as esterification, metal chelation, and participation in coupling reactions. The phenyl substitution enhances lipophilicity, which can be advantageous in modifying physicochemical properties of target molecules. The compound is typically obtained through controlled synthesis, ensuring high purity for research and industrial applications.
2-Hydroxy-4-phenylbenzoic Acid structure
4482-27-3 structure
Product name:2-Hydroxy-4-phenylbenzoic Acid
CAS No:4482-27-3
MF:C13H10O3
MW:214.216703891754
MDL:MFCD14702018
CID:1038149
PubChem ID:12270704

2-Hydroxy-4-phenylbenzoic Acid Chemical and Physical Properties

Names and Identifiers

    • 3-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid
    • 2-hydroxy-4-phenylbenzoic acid
    • 2-Hydroxy-4-phenyl-benzoesaeure
    • 3-Hydroxy-biphenyl-4-carbonsaeure
    • 3-hydroxy-biphenyl-4-carboxylic acid
    • 4-Methylsalicylsaeure
    • 4-Phenylsalicylic acid
    • 4482-27-3
    • BDBM50565954
    • SCHEMBL2536183
    • CS-0208806
    • BS-28780
    • 4-Biphenylcarboxylic acid, 3-hydroxy- (8CI); 3-Hydroxy[1,1'-biphenyl]-4-carboxylic acid; 4-Phenyl-2-hydroxybenzenecarboxylic acid; 4-Phenylsalicylic acid
    • DTXSID50483389
    • A904683
    • 2-oxidanyl-4-phenyl-benzoic acid
    • AKOS015888634
    • 3-Hydroxy-[1,1-biphenyl]-4-carboxylicacid
    • DB-348242
    • [1,1'-Biphenyl]-4-carboxylic acid, 3-hydroxy-
    • CHEMBL475848
    • 3-Hydroxy-[1,1'-biphenyl]-4-carboxylicacid
    • MFCD14702018
    • 2-Hydroxy-4-phenylbenzoic Acid
    • MDL: MFCD14702018
    • Inchi: InChI=1S/C13H10O3/c14-12-8-10(6-7-11(12)13(15)16)9-4-2-1-3-5-9/h1-8,14H,(H,15,16)
    • InChI Key: IDXMMAOAJXZWSS-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)O

Computed Properties

  • Exact Mass: 214.06300
  • Monoisotopic Mass: 214.062994177g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 57.5Ų
  • XLogP3: 4.3

Experimental Properties

  • PSA: 57.53000
  • LogP: 2.75740

2-Hydroxy-4-phenylbenzoic Acid Security Information

2-Hydroxy-4-phenylbenzoic Acid Customs Data

  • HS CODE:2922299090
  • Customs Data:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-Hydroxy-4-phenylbenzoic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A011003089-500mg
3-Hydroxybiphenyl-4-carboxylic acid
4482-27-3 97%
500mg
$831.30 2023-09-01
TRC
H952948-2.5g
2-Hydroxy-4-phenylbenzoic Acid
4482-27-3
2.5g
$1085.00 2023-05-18
Crysdot LLC
CD12071061-1g
3-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid
4482-27-3 95+%
1g
$330 2024-07-24
1PlusChem
1P00DKWT-250mg
2-Hydroxy-4-phenylbenzoic acid
4482-27-3 98%
250mg
$249.00 2025-02-26
Alichem
A011003089-250mg
3-Hydroxybiphenyl-4-carboxylic acid
4482-27-3 97%
250mg
$489.60 2023-09-01
Alichem
A011003089-1g
3-Hydroxybiphenyl-4-carboxylic acid
4482-27-3 97%
1g
$1445.30 2023-09-01
abcr
AB325687-250 mg
2-Hydroxy-4-phenylbenzoic acid; 98%
4482-27-3
250mg
€322.50 2023-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1279476-250mg
2-Hydroxy-4-phenylbenzoic acid
4482-27-3 98%
250mg
¥2368.00 2024-05-13
A2B Chem LLC
AG32829-250mg
2-Hydroxy-4-phenylbenzoic acid
4482-27-3 98%
250mg
$193.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1279476-1g
2-Hydroxy-4-phenylbenzoic acid
4482-27-3 98%
1g
¥4680.00 2024-05-13

2-Hydroxy-4-phenylbenzoic Acid Production Method

2-Hydroxy-4-phenylbenzoic Acid Related Literature

Additional information on 2-Hydroxy-4-phenylbenzoic Acid

Introduction to 2-Hydroxy-4-phenylbenzoic Acid (CAS No. 4482-27-3)

2-Hydroxy-4-phenylbenzoic acid, with the chemical formula C14H10O3, is a significant compound in the field of pharmaceutical and chemical research. Its molecular structure, featuring both hydroxyl and phenyl groups, makes it a versatile intermediate in organic synthesis and a potential candidate for various biological applications. This article provides an in-depth exploration of the compound, its properties, synthesis methods, and recent advancements in its application within the pharmaceutical industry.

The compound is classified as an aromatic carboxylic acid derivative, characterized by a benzene ring substituted with a hydroxyl group at the 2-position and a phenyl group at the 4-position. This arrangement imparts unique chemical reactivity, making it valuable in the synthesis of more complex molecules. The presence of both functional groups allows for diverse interactions with biological targets, which has been a focal point in recent research efforts.

In terms of physical properties, 2-hydroxy-4-phenylbenzoic acid is typically found as a crystalline solid with moderate solubility in polar organic solvents such as ethanol and dimethyl sulfoxide (DMSO). Its melting point and solubility profile are critical factors considered during its application in pharmaceutical formulations, ensuring compatibility with other active ingredients and excipients.

The synthesis of 2-hydroxy-4-phenylbenzoic acid can be achieved through several pathways. One common method involves the hydroxylation of 4-phenylbenzoic acid, followed by oxidation if necessary. Alternatively, Friedel-Crafts acylation can be employed to introduce the phenyl group onto a hydroxybenzoic acid precursor. Recent studies have explored catalytic methods to improve yield and reduce environmental impact, aligning with green chemistry principles.

Recent research has highlighted the potential of 2-hydroxy-4-phenylbenzoic acid as a precursor in drug development. Its structural motif is reminiscent of natural products known for their bioactivity, prompting investigations into its pharmacological properties. Specifically, derivatives of this compound have shown promise as inhibitors of certain enzymes implicated in inflammatory diseases. For instance, modifications to the hydroxyl or phenyl groups have been investigated to enhance binding affinity and selectivity.

One notable area of exploration is its role in anticancer research. Studies have demonstrated that certain analogs of 2-hydroxy-4-phenylbenzoic acid can induce apoptosis in cancer cell lines by interfering with critical signaling pathways. The hydroxyl group's ability to form hydrogen bonds with biological targets enhances the compound's interaction with proteins involved in cell proliferation and survival. Additionally, its phenyl ring provides a scaffold for further functionalization, allowing researchers to fine-tune its activity.

The compound's utility extends beyond oncology; it has also been examined for its antimicrobial properties. Researchers have synthesized various derivatives and tested their efficacy against Gram-positive and Gram-negative bacteria. The findings suggest that structural modifications can significantly influence antimicrobial activity, making 2-hydroxy-4-phenylbenzoic acid a valuable scaffold for developing novel antibiotics.

In conclusion, 2-hydroxy-4-phenylbenzoic acid (CAS No. 4482-27-3) is a multifaceted compound with broad applications in pharmaceutical research. Its unique structural features enable diverse chemical modifications, making it a promising candidate for drug development across multiple therapeutic areas. As synthetic methodologies continue to evolve, the accessibility and versatility of this compound will likely drive further innovation in medicinal chemistry.

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(CAS:4482-27-3)2-Hydroxy-4-phenylbenzoic Acid
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Purity:99%
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Price ($):447.0